1,2-Benzoxazole-3(2H)-thione

Catalog No.
S14518286
CAS No.
69528-56-9
M.F
C7H5NOS
M. Wt
151.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Benzoxazole-3(2H)-thione

CAS Number

69528-56-9

Product Name

1,2-Benzoxazole-3(2H)-thione

IUPAC Name

1,2-benzoxazole-3-thione

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

InChI

InChI=1S/C7H5NOS/c10-7-5-3-1-2-4-6(5)9-8-7/h1-4H,(H,8,10)

InChI Key

VZDBJMCLRLLCTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)NO2

1,2-Benzoxazole-3(2H)-thione is a sulfur-containing heterocyclic compound that features a benzoxazole ring system. The molecular formula for this compound is C7H5NOSC_7H_5NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure consists of a benzene ring fused to an oxazole ring, with a thione functional group at the 3-position. This compound exhibits tautomerism, existing predominantly in its thione form, which is characterized by the presence of a sulfur atom double-bonded to a carbon atom.

  • Oxidation: The compound can be oxidized to produce sulfoxides or sulfones under appropriate conditions.
  • Alkylation: It can undergo alkylation reactions when treated with alkyl halides in the presence of bases such as potassium hydroxide or triethylamine .
  • Acylation: This compound can react with acylating agents like acetic anhydride to yield acyl derivatives .

Research indicates that 1,2-benzoxazole-3(2H)-thione and its derivatives exhibit significant biological activities:

  • Antioxidant Activity: Some derivatives demonstrate strong radical scavenging capabilities, making them potential candidates for antioxidant applications .
  • Anthelmintic Activity: Compounds derived from 1,2-benzoxazole-3(2H)-thione have shown efficacy against parasitic infections by inhibiting β-tubulin, which is crucial for the survival of parasites .
  • Antimycobacterial Properties: Certain derivatives have been tested against mycobacterial strains and exhibited promising activity .

The synthesis of 1,2-benzoxazole-3(2H)-thione typically involves several methods:

  • Condensation Reactions: The compound can be synthesized through the condensation of appropriate benzene derivatives with thiourea or similar sulfur-containing reagents.
  • Cyclization: Starting materials such as o-aminophenols can be cyclized with thioketones or thioesters to form the benzoxazole ring fused with a thione group.
  • Hydrazine Hydrate Reaction: A method involves reacting hydrazine hydrate with substituted benzoxazoles to yield 1,2-benzoxazole-3(2H)-thione derivatives .

1,2-Benzoxazole-3(2H)-thione has various applications in different fields:

  • Pharmaceuticals: Due to its biological activities, it serves as a lead compound in drug discovery for diseases caused by parasites and mycobacteria.
  • Agriculture: Its derivatives are explored for use as agrochemicals due to their potential herbicidal and insecticidal properties.
  • Material Science: The compound's unique properties make it suitable for developing functional materials in organic electronics.

Interaction studies involving 1,2-benzoxazole-3(2H)-thione focus on its binding affinity towards biological targets:

  • Molecular Docking Studies: These studies reveal how the compound interacts with β-tubulin and other proteins crucial for cellular functions in parasites. It is shown that certain derivatives have low binding energies, indicating strong interactions that could inhibit protein function effectively .

Several compounds share structural similarities with 1,2-benzoxazole-3(2H)-thione. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
BenzothiazoleThiazole derivativeExhibits antibacterial properties
BenzimidazoleImidazole derivativeKnown for its anticancer activity
BenzoxazoleOxazole derivativeCommonly used as an antibacterial agent
6,8-Dichloro [1,2,4]triazolo [3,4-b][1,3]benzoxazole-3(2H)-thioneTriazole derivativeExhibits potent antioxidant and anthelmintic activities

Each of these compounds exhibits distinct biological activities and chemical properties that differentiate them from 1,2-benzoxazole-3(2H)-thione while retaining similar structural features.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

151.00918496 g/mol

Monoisotopic Mass

151.00918496 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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